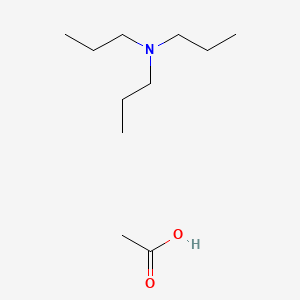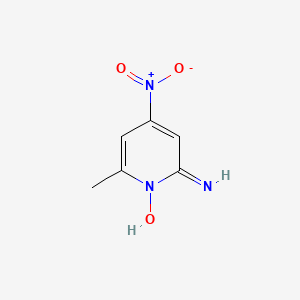
L-己酰肉碱
描述
Acylcarnitines are the product of the conjugation of carnitine with acyl-coenzyme A, which facilitates the transport of fatty acids across mitochondrial membranes . This compound is a medium-chain acylcarnitine and is found in the urine of patients with medium-chain acyl-CoA dehydrogenase deficiency .
科学研究应用
体重减轻研究
L-己酰肉碱在与体重减轻相关的研究中已被确定。 在一项研究中,超重受试者食用低热量饮食,观察到酰基肉碱水平显着升高,包括己酰肉碱 。 这种增加与内脏脂肪面积减少和游离脂肪酸增加相伴 。 这表明 L-己酰肉碱可能在体重减轻期间的代谢调节中发挥作用 .
糖尿病研究
研究探讨了包括 L-己酰肉碱在内的不同链长的酰基肉碱作为糖尿病心肌病 (DCM) 早期诊断的生物标志物 。 在一项涉及 2 型糖尿病患者和 DCM 患者的研究中,发现某些酰基肉碱与 DCM 风险呈正相关 。 这表明 L-己酰肉碱可能用作糖尿病研究中的生物标志物 .
心血管疾病
L-己酰肉碱也正在与心血管疾病 (CVD) 相关研究。 在一项研究中,使用因素分析获得从 25 种酰基肉碱代谢物中提取的因素的优势比及其 95% 置信区间以用于 CVD 。 这表明 L-己酰肉碱可能参与与 CVD 相关的代谢过程 .
脂质代谢
L-己酰肉碱是脂肪酸氧化的中间产物,据报道与脂质代谢密切相关 。 在一项研究中,发现补充肉豆蔻酰肉碱 (C14),一种酰基肉碱,会导致心肌细胞脂质沉积增加 。 这表明 L-己酰肉碱可能在脂质代谢和心肌脂毒性等疾病的发展中发挥作用 .
细胞研究
在细胞研究中,L-己酰肉碱已被用于探索酰基肉碱对心肌细胞的影响 。 在一项研究中,发现补充 C14 会导致心肌细胞肥大、纤维化重塑和凋亡增加 。 这表明 L-己酰肉碱可用于细胞研究,以了解酰基肉碱对细胞的影响 .
代谢组学
L-己酰肉碱也用于代谢组学,该领域涉及对涉及代谢物的化学过程的研究 。 在一项研究中,代谢组学技术被用来分析对膳食干预的反应,发现酰基肉碱水平显着升高,包括己酰肉碱 。 这表明 L-己酰肉碱可用于代谢组学,以了解饮食对代谢调节的影响 .
作用机制
Target of Action
L-Hexanoylcarnitine is an acylcarnitine, a class of compounds that play a crucial role in energy production and intermediary metabolism in the organism . The primary targets of L-Hexanoylcarnitine are the mitochondria, where it is involved in fatty acid metabolism .
Mode of Action
L-Hexanoylcarnitine interacts with its targets, the mitochondria, by participating in the transport of fatty acids from the cytosol into the mitochondria, a process essential for fatty acid metabolism . This interaction results in the production of energy in the form of ATP .
Biochemical Pathways
L-Hexanoylcarnitine is involved in the fatty acid oxidation pathway. It is a medium-chain acylcarnitine, and its presence is indicative of the metabolism of medium-chain fatty acids . Disturbances in this pathway can lead to the production and excretion of unusual acylcarnitines, which can be indicative of metabolic disorders .
Pharmacokinetics
The pharmacokinetics of L-Hexanoylcarnitine involve its absorption, distribution, metabolism, and excretion (ADME). A mutation in the gene coding for carnitine-acylcarnitine translocase or the OCTN2 transporter can cause a carnitine deficiency that results in poor intestinal absorption of dietary L-carnitine, its impaired reabsorption by the kidney, and consequently, increased urinary loss of L-carnitine .
Result of Action
The action of L-Hexanoylcarnitine results in the production of energy through the metabolism of fatty acids. In cases of metabolic disorders such as medium-chain acyl-coa dehydrogenase deficiency, l-hexanoylcarnitine can be found in the urine . This indicates a disruption in normal fatty acid metabolism.
Action Environment
The action of L-Hexanoylcarnitine can be influenced by various environmental factors. For instance, dietary restrictions can lead to a lower intake of L-carnitine, affecting its levels in the body . Additionally, certain drugs and medical procedures, such as dialysis, can also affect the levels of L-carnitine and acylcarnitines in the body .
安全和危害
生化分析
Biochemical Properties
L-Hexanoylcarnitine is involved in the transport of fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. It interacts with several enzymes and proteins, including carnitine palmitoyltransferase I (CPT1) and carnitine-acylcarnitine translocase (CACT). CPT1 catalyzes the transfer of the acyl group from L-Hexanoylcarnitine to coenzyme A, forming hexanoyl-CoA, which then enters the β-oxidation pathway. CACT facilitates the transport of L-Hexanoylcarnitine across the mitochondrial membrane .
Cellular Effects
L-Hexanoylcarnitine influences various cellular processes, including fatty acid metabolism and energy production. It has been shown to affect cell signaling pathways, particularly those involved in lipid metabolism. For instance, L-Hexanoylcarnitine can modulate the activity of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis . Additionally, it impacts gene expression related to fatty acid oxidation and mitochondrial function .
Molecular Mechanism
At the molecular level, L-Hexanoylcarnitine exerts its effects by binding to specific enzymes and transporters involved in fatty acid metabolism. It activates CPT1, facilitating the conversion of fatty acids into acyl-CoA derivatives that can be oxidized in the mitochondria. This activation is crucial for maintaining energy production, especially during periods of increased energy demand . Furthermore, L-Hexanoylcarnitine can influence gene expression by modulating transcription factors involved in metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Hexanoylcarnitine can vary over time. Studies have shown that its stability and activity can be influenced by factors such as temperature and pH. Over time, L-Hexanoylcarnitine may undergo degradation, leading to a decrease in its efficacy. Long-term studies have indicated that continuous exposure to L-Hexanoylcarnitine can result in adaptive changes in cellular metabolism, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of L-Hexanoylcarnitine in animal models are dose-dependent. At low doses, it can enhance fatty acid oxidation and improve energy production. At high doses, L-Hexanoylcarnitine may exhibit toxic effects, including mitochondrial dysfunction and oxidative stress . Studies have also shown that there is a threshold dose beyond which the beneficial effects of L-Hexanoylcarnitine are diminished, and adverse effects become more pronounced .
Metabolic Pathways
L-Hexanoylcarnitine is involved in several metabolic pathways, primarily those related to fatty acid oxidation. It interacts with enzymes such as CPT1 and CACT, which are essential for the transport and oxidation of fatty acids in the mitochondria. Additionally, L-Hexanoylcarnitine can influence metabolic flux by modulating the activity of key enzymes in the β-oxidation pathway .
Transport and Distribution
Within cells, L-Hexanoylcarnitine is transported and distributed by specific transporters and binding proteins. The ionic nature of L-Hexanoylcarnitine allows it to be highly soluble in water, facilitating its distribution in various tissues. The distribution of L-Hexanoylcarnitine is also influenced by its physicochemical properties, which determine its affinity for different cellular compartments .
Subcellular Localization
L-Hexanoylcarnitine is primarily localized in the mitochondria, where it plays a crucial role in fatty acid oxidation. Its subcellular localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell. The activity and function of L-Hexanoylcarnitine are closely linked to its localization, as it needs to be in proximity to the enzymes and transporters involved in fatty acid metabolism .
准备方法
合成路线和反应条件: L-己酰肉碱可以通过L-肉碱与己酸的酯化反应合成。该反应通常使用硫酸或盐酸等催化剂促进酯化过程。反应在回流条件下进行,以确保反应物完全转化为所需产物。
工业生产方法: 在工业生产中,L-己酰肉碱的生产涉及使用大型酯化反应器。该工艺包括通过蒸馏或结晶等技术纯化产物,以达到所需的纯度水平。最终产品然后经过质量控制测试,以确保其符合要求的标准。
化学反应分析
反应类型: L-己酰肉碱经历各种化学反应,包括:
氧化: 该反应涉及添加氧或去除氢。常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 该反应涉及添加氢或去除氧。常见的还原剂包括氢化铝锂和硼氢化钠。
取代: 该反应涉及用另一个官能团取代一个官能团。常见的试剂包括卤
属性
| { "Design of the Synthesis Pathway": "The synthesis of L-Hexanoylcarnitine can be achieved through the esterification of L-carnitine with hexanoyl chloride.", "Starting Materials": [ "L-carnitine", "Hexanoyl chloride", "Anhydrous pyridine", "Anhydrous dichloromethane", "Anhydrous sodium sulfate" ], "Reaction": [ "To a solution of L-carnitine (1.0 g, 7.4 mmol) in anhydrous dichloromethane (10 mL) and anhydrous pyridine (1.5 mL), hexanoyl chloride (1.2 g, 8.9 mmol) is added dropwise at 0°C under nitrogen atmosphere.", "The reaction mixture is stirred at 0°C for 2 hours and then at room temperature for 12 hours.", "The reaction mixture is then quenched with water (10 mL) and extracted with dichloromethane (3 x 10 mL).", "The combined organic layers are washed with brine (10 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.", "The crude product is purified by flash chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to afford L-Hexanoylcarnitine as a white solid (yield: 80%)." ] } | |
CAS 编号 |
22671-29-0 |
分子式 |
C13H26NO4+ |
分子量 |
260.35 g/mol |
IUPAC 名称 |
[(2R)-3-carboxy-2-hexanoyloxypropyl]-trimethylazanium |
InChI |
InChI=1S/C13H25NO4/c1-5-6-7-8-13(17)18-11(9-12(15)16)10-14(2,3)4/h11H,5-10H2,1-4H3/p+1/t11-/m1/s1 |
InChI 键 |
VVPRQWTYSNDTEA-LLVKDONJSA-O |
手性 SMILES |
CCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C |
SMILES |
CCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
规范 SMILES |
CCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C |
物理描述 |
Solid |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The study mentions L-Hexanoylcarnitine as a biomarker for hyperlipidemia. What is the significance of its presence in higher levels in hyperlipidemic patients?
A1: While the study [] primarily focuses on the effects of Tinospora cordifolia juice, the detection of elevated L-Hexanoylcarnitine in hyperlipidemic patients offers a glimpse into potential metabolic disturbances. Acylcarnitines, including L-Hexanoylcarnitine, play a crucial role in fatty acid oxidation. Their increased presence in urine could suggest an imbalance in lipid metabolism, possibly due to inefficient breakdown of fatty acids within the mitochondria []. This impaired metabolic process could contribute to the elevated lipid levels observed in hyperlipidemia. Further research is needed to confirm this link and explore the specific mechanisms involved.
Q2: The study observed a decrease in urinary L-Hexanoylcarnitine levels after treatment with Tinospora cordifolia juice. Does this suggest a potential therapeutic benefit of targeting L-Hexanoylcarnitine levels in managing hyperlipidemia?
A2: The observed decrease in L-Hexanoylcarnitine levels following Tinospora cordifolia juice administration is interesting [], but it's crucial to avoid premature conclusions. The reduction in L-Hexanoylcarnitine might be a consequence of the juice's overall lipid-lowering effects, mediated through PPAR-α activation, rather than a direct effect on L-Hexanoylcarnitine metabolism itself. More targeted research is necessary to determine whether directly influencing L-Hexanoylcarnitine levels could offer therapeutic benefits in managing hyperlipidemia.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(2-Methoxyanilino)-2-oxoethyl]-2-benzofuro[3,2-b]pyrrolecarboxylic acid methyl ester](/img/structure/B1230576.png)
![5-(3,4-dimethoxyphenyl)-N-[1-[(2-methylphenyl)methyl]-4-pyrazolyl]-3-isoxazolecarboxamide](/img/structure/B1230577.png)
![N-(1,3-benzodioxol-5-yl)-3-ethyl-5-methyl-4-oxo-6-thieno[2,3-d]pyrimidinecarboxamide](/img/structure/B1230580.png)
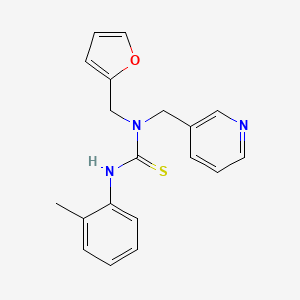
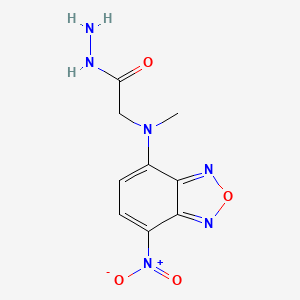

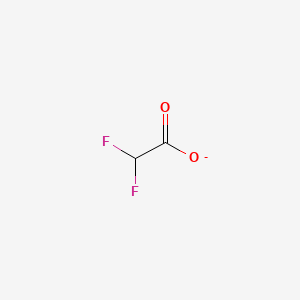
![2-[(1-methyl-3-indolyl)thio]-N-(2-thiazolyl)acetamide](/img/structure/B1230587.png)
![N-[(3-hydroxyanilino)-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1230589.png)
![2-(2-chlorophenyl)-N-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]-4-quinolinecarboxamide](/img/structure/B1230592.png)
